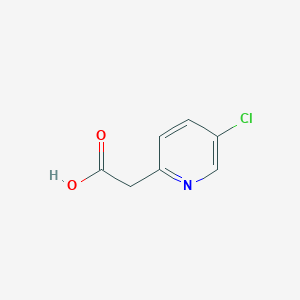
(2-氯-5-甲氧基吡啶-4-基)硼酸
描述
“(2-Chloro-5-methoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 . It is used as a substrate in a peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-5-methoxypyridin-4-yl)boronic acid” can be represented by the InChI string: InChI=1S/C6H7BClNO3/c1-12-5-3-9-6 (8)2-4 (5)7 (10)11/h2-3,10-11H,1H3 . The molecular weight of the compound is 187.39 g/mol .
Chemical Reactions Analysis
“(2-Chloro-5-methoxypyridin-4-yl)boronic acid” is used as a substrate in a peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines . The exact chemical reactions involving this compound are not widely documented in the literature.
科学研究应用
用于成像促觉素-2受体的放射配体合成: (Gao, Wang, & Zheng, 2016) 讨论了使用5-(氯吡啶-3-基)硼酸合成MK-1064。这种化合物在正电子发射断层扫描(PET)领域具有重要意义,因为它用于成像促觉素-2受体,这对于睡眠-清醒障碍非常重要。
用于传感器设计的荧光猝灭研究: (Melavanki, 2018) 的研究集中在2-甲氧基吡啶-3-基-3-硼酸(2MPBA)的荧光猝灭上,这是(2-氯-5-甲氧基吡啶-4-基)硼酸的衍生物。这些发现对于传感器设计至关重要,特别是在发展基于荧光的传感器方面。
荧光猝灭机制的研究: (Geethanjali et al., 2015) 的工作分析了硼酸衍生物的荧光猝灭机制,包括(2-氯-5-甲氧基吡啶-4-基)硼酸,这对于理解这些化合物的光物理性质至关重要。
糖类感知和连续葡萄糖监测: (Geethanjali et al., 2017) 进行了一项研究,调查了硼酸衍生物与糖类的结合能力,这对于开发非酶连续葡萄糖监测(CGM)系统至关重要。
探索荧光猝灭机制: (Geethanjali, Nagaraja, & Melavanki, 2015) 的研究进一步探讨了5-氯-2-甲氧基苯硼酸和其他衍生物的荧光猝灭机制,有助于理解它们的生物活性荧光特性。
安全和危害
未来方向
The use of boronic acids in medicinal chemistry is a fairly recent development, and most of their biological activities have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of compounds like “(2-Chloro-5-methoxypyridin-4-yl)boronic acid” is likely to continue and expand in the future.
作用机制
Target of Action
The primary target of the compound 2-Chloro-5-methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Chloro-5-methoxypyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-5-methoxypyridine-4-boronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that it may have unique properties that affect its bioavailability .
Result of Action
The molecular and cellular effects of 2-Chloro-5-methoxypyridine-4-boronic acid’s action are primarily seen in the formation of new carbon–carbon bonds during the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-methoxypyridine-4-boronic acid can be influenced by various environmental factors. For instance, the concentration of the boronic acid can affect the yield of the SM coupling reaction . A slow, syringe-pump addition of the boronic acid can restore the yield of the cross-coupled product .
属性
IUPAC Name |
(2-chloro-5-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYQJUSSTXMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674363 | |
| Record name | (2-Chloro-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methoxypyridin-4-yl)boronic acid | |
CAS RN |
1072945-98-2 | |
| Record name | B-(2-Chloro-5-methoxy-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



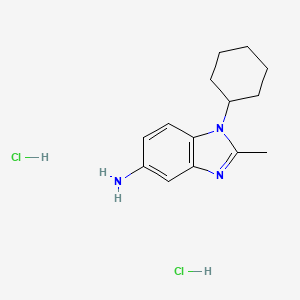
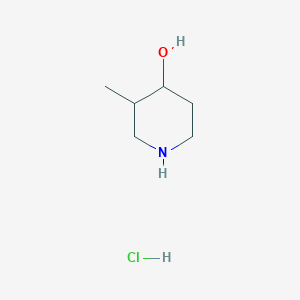
![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)
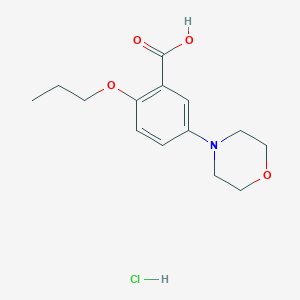
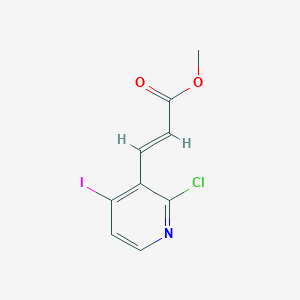

![2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B1421159.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)
![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)
![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)
